molecular formula C22H28N2O4S B2957287 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 922093-88-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2957287
CAS No.: 922093-88-7
M. Wt: 416.54
InChI Key: IMRINBNIUPJYIX-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic small molecule featuring a benzoxazepine core fused with a sulfonamide moiety.

Key structural features include:

  • Benzoxazepine core: A bicyclic system with oxygen and nitrogen atoms, which may confer conformational rigidity and hydrogen-bonding capabilities.
  • Ethyl and dimethyl substituents: These groups enhance lipophilicity and influence metabolic stability.
  • Sulfonamide moiety: A common pharmacophore in drugs targeting carbonic anhydrases, proteases, or kinases.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-7-24-18-9-8-17(12-19(18)28-13-22(5,6)21(24)25)23-29(26,27)20-15(3)10-14(2)11-16(20)4/h8-12,23H,7,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRINBNIUPJYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound belonging to the oxazepine class. Its unique structure includes a sulfonamide group, which is known for diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C23H28N2O4SC_{23}H_{28}N_2O_4S, indicating a significant degree of complexity. The presence of both an oxazepine ring and a sulfonamide moiety enhances its reactivity and biological interactions.

Property Details
Molecular Formula C23H28N2O4SC_{23}H_{28}N_2O_4S
IUPAC Name This compound
Molecular Weight 436.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Notably:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes such as carbonic anhydrases. This inhibition can affect physiological processes like pH regulation and fluid balance.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways or microbial infections.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

Anticancer Activity

Research has indicated that derivatives of sulfonamides can have anticancer properties. A study demonstrated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) showed significant cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests a mechanism where the compound modulates immune responses.

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A recent investigation highlighted the efficacy of similar sulfonamide compounds in inhibiting carbonic anhydrase isoforms associated with glaucoma treatment . The findings support the potential therapeutic applications of N-(5-ethyl...) in ocular diseases.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of related oxazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity .

Comparison with Similar Compounds

Limitations and Recommendations

For authoritative comparisons, the following steps are recommended:

Structural characterization : Use crystallography tools like SHELX to resolve the compound’s 3D conformation and compare it with analogues.

Experimental assays : Measure binding affinities, solubility, and metabolic parameters.

Literature review : Consult specialized databases (e.g., PubChem, ChEMBL) for peer-reviewed data on benzoxazepine sulfonamides.

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